molecular formula C14H21N3O2 B5466342 2-[4-(3-METHOXYBENZYL)PIPERAZINO]ACETAMIDE

2-[4-(3-METHOXYBENZYL)PIPERAZINO]ACETAMIDE

Cat. No.: B5466342
M. Wt: 263.34 g/mol
InChI Key: MDKPMQIICLAUBG-UHFFFAOYSA-N
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Description

2-[4-(3-METHOXYBENZYL)PIPERAZINO]ACETAMIDE is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has been studied for its potential therapeutic applications, especially in targeting alpha1-adrenergic receptors .

Preparation Methods

The synthesis of 2-[4-(3-METHOXYBENZYL)PIPERAZINO]ACETAMIDE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further cyclized to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

2-[4-(3-METHOXYBENZYL)PIPERAZINO]ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(3-METHOXYBENZYL)PIPERAZINO]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-METHOXYBENZYL)PIPERAZINO]ACETAMIDE involves its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate. By targeting these receptors, the compound can modulate various physiological responses, making it a potential therapeutic agent for several conditions .

Comparison with Similar Compounds

2-[4-(3-METHOXYBENZYL)PIPERAZINO]ACETAMIDE can be compared with other piperazine derivatives such as trazodone, naftopidil, and urapidil. These compounds also target alpha1-adrenergic receptors but may differ in their binding affinities and pharmacokinetic profiles. The unique structure of this compound gives it distinct properties that can be advantageous in specific therapeutic applications .

Properties

IUPAC Name

2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-19-13-4-2-3-12(9-13)10-16-5-7-17(8-6-16)11-14(15)18/h2-4,9H,5-8,10-11H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKPMQIICLAUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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